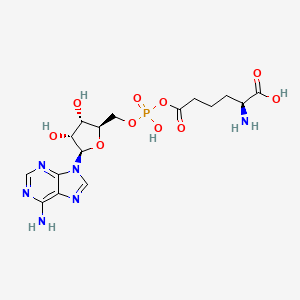

L-2-Aminoadipate adenylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L-2-Aminoadipate adenylate is a dicarboxylic acid.

Applications De Recherche Scientifique

Molecular Evolution and Phylogenetics

- L-2-Aminoadipate adenylate plays a role in the molecular evolution of fungi, particularly in the adenylating domain of aminoadipate reductase. This enzyme's domain structure is closely related to bacterial antibiotic/peptide synthetases, making it a valuable tool for studying phylogenetic relationships among fungi and certain bacteria (An, Nishida, Miura, & Yokota, 2003).

Enzymatic Function and Biochemistry

- The α-Aminoadipate adenylate is crucial in the enzymatic function of α-Aminoadipic acid reductases. These reductases catalyze reactions essential for fungal L-lysine biosynthesis. Studies on NPS3, an L-α-aminoadipic acid reductase, highlight the importance of the adenylation activating domain in substrate adenylation, a key step in catalytic turnover (Kalb, Lackner, Rappe, & Hoffmeister, 2015).

Genetic and Molecular Studies

- Genetic and molecular investigations into the α-aminoadipate reductase enzyme, particularly Lys2p from Candida albicans, reveal the critical role of specific amino acid residues in its catalytic domains for α-aminoadipate reductase activity. Mutational analyses provide insights into the enzyme's functionality and potential therapeutic targets (Guo & Bhattacharjee, 2003).

Proteolysis and Enzyme Structure

- Research on the α-aminoadipate reductase of Penicillium chrysogenum, through limited proteolysis, has provided a deeper understanding of its domain structure. This work emphasizes the roles of adenylation and peptidyl carrier protein domains in enzyme stability and function (Hijarrubia, Aparicio, & Martín, 2003).

Fungal Reductases Diversity

- Studies on fungal adenylate-forming reductases, including l-α-aminoadipic acid reductases, highlight their functional and phylogenetic diversity. This research is crucial for understanding the complex enzymatic mechanisms in fungal l-lysine biosynthesis (Kalb, Lackner, & Hoffmeister, 2014).

Computational Analyses

- Computational analyses of the adenylation domains in enzymes such as α-aminoadipate semialdehyde dehydrogenase and α-aminoadipate reductase provide valuable insights into their molecular characteristics, substrate selection, and binding. This research aids in better understanding and engineering of these enzymes (Di Vincenzo, Grgurina, & Pascarella, 2005).

Propriétés

Formule moléculaire |

C16H23N6O10P |

|---|---|

Poids moléculaire |

490.36 g/mol |

Nom IUPAC |

(2S)-2-amino-6-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-6-oxohexanoic acid |

InChI |

InChI=1S/C16H23N6O10P/c17-7(16(26)27)2-1-3-9(23)32-33(28,29)30-4-8-11(24)12(25)15(31-8)22-6-21-10-13(18)19-5-20-14(10)22/h5-8,11-12,15,24-25H,1-4,17H2,(H,26,27)(H,28,29)(H2,18,19,20)/t7-,8+,11+,12+,15+/m0/s1 |

Clé InChI |

POJWEBKSMOTPNS-SBZSCLMQSA-N |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OC(=O)CCC[C@@H](C(=O)O)N)O)O)N |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)CCCC(C(=O)O)N)O)O)N |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OC(=O)CCCC(C(=O)O)N)O)O)N |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

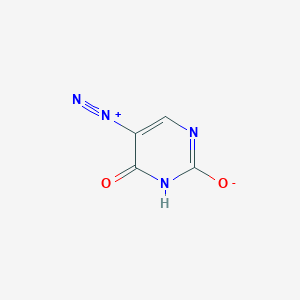

![Tetrazolo[1,5-a]pyrimidine](/img/structure/B1219648.png)